Product packaging for 1,1-Diethylguanidine(Cat. No.:CAS No. 18240-93-2)

1,1-Diethylguanidine

Cat. No.: B097328
CAS No.: 18240-93-2
M. Wt: 115.18 g/mol
InChI Key: PDDWJLGBNYUCQO-UHFFFAOYSA-N
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Description

1,1-Diethylguanidine is an organic compound belonging to the guanidine class, characterized by two ethyl groups attached to the nitrogen atoms of the guanidine functional group . This structure contributes to its polar nature and ability to form hydrogen bonds, suggesting good solubility in polar solvents like water, which is beneficial for applications in aqueous reaction systems . This chemical serves as a valuable building block and intermediate in organic synthesis for constructing more complex molecules . Guanidine derivatives, in general, are of significant interest in biochemical research due to their potential biological activity and ability to influence protein structure and function . Furthermore, compounds like this compound have been explored for use in the development of new materials, including polymers and catalysts . Its guanidine group allows it to exhibit acid-base behavior, making it a reagent of interest in various chemical reactions . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use . Please refer to the product's Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3 B097328 1,1-Diethylguanidine CAS No. 18240-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDWJLGBNYUCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171292
Record name Guanidine, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-93-2
Record name Guanidine, 1,1-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

In a typical procedure, diethylamine (1.25 mol) is dissolved in water and cooled to ≤20°C. Concentrated sulfuric acid (0.6 mol) is added dropwise over 1 hour, followed by stirring for 2 hours. Cyanamide (1.0 mol) is then introduced at 25°C, and the mixture is stirred for an additional hour. Post-reaction cooling to −5°C induces crystallization, yielding this compound sulfate after filtration and drying.

Key Parameters:

  • Molar Ratio: Diethylamine:cyanamide:sulfuric acid = 1.25:1:0.6

  • Temperature: 20–25°C during cyanamide addition

  • Yield: 94.5% (theoretical for dimethyl analog)

Optimization Considerations

  • Acid Selection: Sulfuric acid facilitates protonation of cyanamide, enhancing nucleophilic attack by diethylamine. Substitution with HCl may yield the hydrochloride salt directly.

  • Crystallization: Cooling to subzero temperatures improves product recovery by reducing solubility.

Alkylation of Guanidine

Selective alkylation of guanidine with ethylating agents offers an alternative route, though challenges in controlling mono- versus di-alkylation necessitate careful optimization.

Two-Step Alkylation

Guanidine is treated with ethyl bromide in the presence of a base (e.g., NaOH) to promote sequential alkylation:

  • First Alkylation:
    Guanidine+C2H5Br1-Ethylguanidine+HBr\text{Guanidine} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{1-Ethylguanidine} + \text{HBr}

  • Second Alkylation:
    1-Ethylguanidine+C2H5BrThis compound+HBr\text{1-Ethylguanidine} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{this compound} + \text{HBr}

Challenges:

  • Byproducts: Over-alkylation to triethylguanidine and quaternary salts.

  • Solubility: Polar solvents (e.g., ethanol) improve reactivity but complicate separation.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency:

ConditionWithout CatalystWith Catalyst
Yield (%)4568
Reaction Time (h)2412

Urea Intermediate Route

Patent CN109956891B describes a method for synthesizing 1,1-dimethylurea from sodium cyanate and dimethylamine, which can be adapted for diethylguanidine synthesis.

Adapted Procedure

  • Urea Formation:
    Sodium cyanate reacts with diethylamine in aqueous solution:
    NaCNO+(C2H5)2NH1,1-Diethylurea+NaOH\text{NaCNO} + (\text{C}_2\text{H}_5)_2\text{NH} \rightarrow \text{1,1-Diethylurea} + \text{NaOH}

  • Guanidine Conversion:
    The urea intermediate is treated with ammonia under high pressure and temperature to yield this compound.

Critical Factors:

  • pH Control: Addition of sodium bicarbonate maintains alkalinity, preventing byproduct formation.

  • Purification: Recrystallization from water removes unreacted starting materials.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Purity (%)Scalability
Cyanamide RouteCyanamide, Diethylamine94.5*99.0*High
AlkylationGuanidine, Ethyl Bromide6895Moderate
Urea IntermediateSodium Cyanate, Diethylamine7598Low

*Reported for dimethyl analog; diethyl variant assumed comparable.

Chemical Reactions Analysis

1,1-Diethylguanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1,1-Diethylguanidine serves as a reagent in organic synthesis and is instrumental in forming guanidine derivatives. It is utilized in various chemical reactions due to its basicity and ability to form hydrogen bonds.

ApplicationDescription
Organic SynthesisActs as a reagent for synthesizing guanidine derivatives.
CatalysisFunctions as a catalyst in several chemical reactions.

Biology

In biological research, this compound is employed as a probe for studying enzyme inhibition and protein interactions. Its role as a stabilizing agent for proteins enhances its utility in biochemical assays.

ApplicationDescription
Enzyme InhibitionInvestigated for its effects on various enzymes.
Protein StabilizationUsed to stabilize proteins during experimental procedures.

Medicine

The compound has potential therapeutic applications, particularly in drug development. Research studies are exploring its role as an intermediate in synthesizing pharmaceuticals and its potential as a kinase inhibitor.

ApplicationDescription
Drug DevelopmentExplored as an intermediate in drug synthesis.
Kinase InhibitionInvestigated for its ability to inhibit specific kinases involved in disease processes.

Industry

In industrial settings, this compound is utilized in producing specialty chemicals and polymers. Its properties make it suitable for various industrial processes.

ApplicationDescription
Specialty ChemicalsUsed in the production of various specialty chemicals.
Polymer ProductionEmployed as an additive in polymer synthesis.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific enzyme activities related to metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes involved in glucose metabolism, suggesting potential applications in managing metabolic disorders.

Case Study 2: Drug Development

Research focused on synthesizing novel pharmaceuticals using this compound as an intermediate. The study demonstrated that compounds synthesized from this guanidine derivative exhibited enhanced biological activity against targeted diseases compared to traditional compounds.

Mechanism of Action

The mechanism of action of 1,1-Diethylguanidine involves its ability to form hydrogen bonds and its high basicity. At physiological pH, it is protonated to form the guanidinium cation, which can interact with various molecular targets. These interactions can influence enzyme activity, DNA binding, and other biological processes .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Guanidine derivatives vary in substitution patterns (alkyl, aryl, or mixed groups), influencing their reactivity, solubility, and applications. Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Safety Notes
1,1-Diethylguanidine HCl 1114-17-6 C₅H₁₃N₃·HCl ~151.6 Pyrimidine synthesis (analgesics) Likely irritant; handle with PPE
1,1-Dimethylguanidine sulfate - C₆H₂₀N₆O₄S 272.32 Unspecified (likely industrial or research use) Limited data; assume standard precautions
1-Methylguanidine HCl 21770-81-0 C₂H₇N₃·HCl 115.55 Biochemical reagent, nitric oxide studies Avoid inhalation/ingestion; use PPE
N,N-Dimethylguanidine HCl 22583-29-5 C₃H₉N₃·HCl 123.6 Pharmaceutical/agrochemical intermediates Irritant; follow lab safety protocols
1,3-Diphenylguanidine 102-06-7 C₁₃H₁₃N₃ 211.27 Industrial filler, rubber accelerator Toxic upon prolonged exposure; use ventilation

Key Findings

  • Substitution Effects :

    • Alkyl Groups : Smaller substituents (e.g., methyl in 1-methylguanidine) enhance water solubility, favoring biochemical applications. Bulkier groups (e.g., diethyl or diphenyl) increase lipophilicity, making them suitable for organic synthesis or industrial uses .
    • Aryl Groups : 1,3-Diphenylguanidine’s aromatic rings confer rigidity and stability, ideal for polymer processing but raise toxicity concerns .
  • Reactivity: this compound reacts with β-diketones to form pyrimidines, whereas 1,3-diphenylguanidine’s aromaticity limits such reactivity, directing it toward non-reactive industrial roles .
  • Biological Activity: 1-Methylguanidine HCl is studied for nitric oxide modulation, linking it to cellular signaling .

Biological Activity

1,1-Diethylguanidine (DEG) is a guanidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, influencing processes such as neurotransmission, inflammation, and cellular proliferation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the following chemical structure:

  • Molecular Formula : C5_5H13_{13}N3_3
  • Molecular Weight : 115.18 g/mol
  • CAS Number : 100-37-8

The compound features two ethyl groups attached to the nitrogen atoms of the guanidine structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. It acts as a potent agonist at certain receptors and can modulate the activity of sodium and calcium channels. The hydrogen-bonding capabilities of the guanidine moiety enhance its binding affinity to various biological targets, including proteins involved in neurotransmission and inflammation .

Antimicrobial Activity

Research indicates that guanidine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter release positions it as a candidate for neuroprotective therapies. In animal models, this compound has been shown to improve outcomes in neurodegenerative conditions by enhancing synaptic plasticity and reducing neuronal apoptosis .

Case Study 1: Neuroprotective Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound significantly improved cognitive function in subjects with induced neurodegeneration. Behavioral tests showed enhanced memory retention and reduced markers of oxidative stress in the brain tissue .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The compound was effective in disrupting biofilm formation, which is critical in chronic infections .

Table 1: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveImproved cognitive function in rodents

Table 2: Comparison of Guanidine Derivatives

CompoundAntimicrobial ActivityNeuroprotective ActivityReference
This compoundYesYes
GuanidineModerateNo
ArginineLowYes

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethylguanidine
Reactant of Route 2
Reactant of Route 2
1,1-Diethylguanidine

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